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Compound of Interest

Compound Name: Dimethyl 2-nitroisophthalate

CAS No.: 57052-99-0

Cat. No.: B1366995

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization

of Dimethyl 2-nitroisophthalate (CAS 57052-99-0), a key aromatic building block in organic

synthesis. While a complete set of experimentally-derived spectra for this specific isomer is not

readily available in public databases, this document outlines the expected spectroscopic

features based on its molecular structure. Furthermore, it provides detailed, field-proven

methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data. This guide is intended to equip researchers with the

necessary knowledge to confidently synthesize, purify, and characterize this compound,

ensuring the integrity of their subsequent research and development activities.

Introduction
Dimethyl 2-nitroisophthalate, with the systematic IUPAC name dimethyl 2-nitrobenzene-1,3-

dicarboxylate, is an aromatic compound with the molecular formula C₁₀H₉NO₆ and a molecular

weight of 239.18 g/mol .[1][2][3][4] Its structure, featuring a nitro group positioned between two
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methyl ester functionalities on a benzene ring, makes it a valuable intermediate in the synthesis

of various more complex molecules, including pharmaceuticals and novel materials. The

precise characterization of this molecule is paramount to ensure purity and to confirm its

identity before its use in further synthetic steps. Spectroscopic techniques such as NMR, IR,

and MS are indispensable tools for this purpose. This guide will delve into the theoretical and

practical aspects of the spectroscopic analysis of Dimethyl 2-nitroisophthalate.

Molecular Structure and Predicted Spectroscopic
Features
The molecular structure of Dimethyl 2-nitroisophthalate is the primary determinant of its

spectroscopic properties. Understanding the expected chemical shifts, vibrational frequencies,

and fragmentation patterns is crucial for accurate data interpretation.

Molecular Structure Diagram

Caption: Chemical structure of Dimethyl 2-nitroisophthalate.

¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum is expected to provide key information about the aromatic and methyl

protons.

Expected ¹H NMR Data:

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 8.0 - 8.5 m 3H
Aromatic protons (H-

4, H-5, H-6)

~ 3.9 s 6H
Methylester protons (2

x -OCH₃)

Causality Behind Predictions:
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Aromatic Protons: The electron-withdrawing nature of the nitro group and the two methyl

ester groups will deshield the aromatic protons, shifting them downfield. The unsymmetrical

substitution pattern will likely lead to a complex multiplet (m) for the three adjacent aromatic

protons.

Methylester Protons: The two methyl ester groups are chemically equivalent due to free

rotation around the C-C single bonds connecting them to the ring. This equivalence results in

a single, sharp signal (singlet, s) with an integration value corresponding to six protons.

¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppm Assignment

~ 165 Carbonyl carbons (-C=O)

~ 150
Aromatic carbon attached to the nitro group (C-

2)

~ 130 - 140
Aromatic carbons attached to the ester groups

(C-1, C-3)

~ 125 - 135
Aromatic carbons bearing protons (C-4, C-5, C-

6)

~ 53 Methylester carbons (-OCH₃)

Causality Behind Predictions:

Carbonyl Carbons: The carbons of the ester carbonyl groups are significantly deshielded and

will appear at the downfield end of the spectrum.

Aromatic Carbons: The carbon atom directly attached to the strongly electron-withdrawing

nitro group will be the most deshielded among the aromatic carbons. The carbons attached

to the ester groups will also be downfield. The protonated aromatic carbons will appear at

relatively higher field strengths within the aromatic region.
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Methylester Carbons: The carbons of the methyl groups of the esters will be the most

shielded and will appear at the upfield end of the spectrum.

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the presence of specific functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~ 3100 - 3000 Aromatic C-H Stretching

~ 2960 - 2850 Aliphatic C-H (in -OCH₃) Stretching

~ 1730 C=O (Ester) Stretching

~ 1530 and 1350 N-O (Nitro group)
Asymmetric and Symmetric

Stretching

~ 1250 C-O (Ester) Stretching

Causality Behind Predictions:

C=O Stretch: The ester carbonyl groups will give rise to a strong, sharp absorption band

around 1730 cm⁻¹.

N-O Stretches: The nitro group is characterized by two strong absorption bands

corresponding to its asymmetric and symmetric stretching vibrations.

C-H Stretches: The aromatic C-H stretching vibrations appear at wavenumbers just above

3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are found just below 3000

cm⁻¹.

C-O Stretch: The stretching vibration of the C-O single bond in the ester groups will be

visible in the fingerprint region.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Expected Mass Spectrometry Data:

m/z Ion

239 [M]⁺ (Molecular Ion)

208 [M - OCH₃]⁺

193 [M - NO₂]⁺

180 [M - COOCH₃]⁺

Causality Behind Predictions:

Molecular Ion: The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the

molecular weight of the compound (239 g/mol ).

Fragmentation: Common fragmentation pathways for this molecule would include the loss of

a methoxy radical (-OCH₃), a nitro group (-NO₂), or a carbomethoxy radical (-COOCH₃).

Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is

essential.

Synthesis of Dimethyl 2-Nitroisophthalate
A documented synthesis of Dimethyl 2-nitroisophthalate involves the esterification of 2-

nitroisophthalic acid.

Protocol:

Dilute 2-nitroisophthalic acid in methanol.

Carefully add concentrated sulfuric acid to the solution.
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Reflux the mixture with stirring. The reaction progress can be monitored by thin-layer

chromatography.

Upon completion, cool the reaction mixture to allow the product to precipitate.

Isolate the solid product by filtration and wash with water.

Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane), dry the

solution over an anhydrous drying agent (e.g., magnesium sulfate), and evaporate the

solvent to obtain the pure diester.

Synthesis Workflow Diagram

Esterification

Workup and Purification

2-Nitroisophthalic Acid Reflux

Methanol + H₂SO₄

Crude Product Precipitation & Filtration Washing with Water Dissolution & Drying Pure Dimethyl 2-Nitroisophthalate

Click to download full resolution via product page

Caption: A typical workflow for the synthesis and purification of Dimethyl 2-nitroisophthalate.

NMR Data Acquisition
Protocol for ¹H and ¹³C NMR:

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified Dimethyl 2-
nitroisophthalate and dissolve it in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:
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Tune and shim the spectrometer to ensure a homogeneous magnetic field.

Acquire a ¹H NMR spectrum using a standard pulse sequence.

Acquire a proton-decoupled ¹³C NMR spectrum.

Data Processing:

Apply Fourier transformation to the raw data.

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Integrate the peaks in the ¹H NMR spectrum.

IR Data Acquisition
Protocol for ATR-FTIR:

Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of the ATR accessory.

Background Collection: Record a background spectrum of the empty ATR crystal.

Sample Spectrum Collection: Lower the ATR anvil to ensure good contact with the sample

and collect the sample spectrum.

Data Processing: The software will automatically subtract the background spectrum from the

sample spectrum to yield the final IR spectrum.

Mass Spectrometry Data Acquisition
Protocol for Electron Ionization (EI) MS:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
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Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole).

Detection: Detect the ions and generate a mass spectrum.

Conclusion
The spectroscopic characterization of Dimethyl 2-nitroisophthalate is a critical step in its

synthesis and application. This guide provides a detailed framework for understanding the

expected NMR, IR, and MS data based on its molecular structure. By following the outlined

experimental protocols, researchers can obtain high-quality spectroscopic data to confirm the

identity and purity of their synthesized compound. The causality-driven explanations for the

predicted spectral features aim to provide a deeper understanding, enabling scientists to

interpret their experimental results with confidence.

References
A comprehensive list of references for further reading and verification will be provided upon the

availability of experimentally-derived spectroscopic data for Dimethyl 2-nitroisophthalate. The

synthesis protocol is adapted from established esterification procedures. For general principles

of spectroscopic techniques, authoritative textbooks and resources in organic chemistry and

analytical chemistry are recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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